molecular formula C15H21F B12442837 1-Fluoro-4-(trans-4-propylcyclohexyl)benzene CAS No. 76802-60-3

1-Fluoro-4-(trans-4-propylcyclohexyl)benzene

Cat. No.: B12442837
CAS No.: 76802-60-3
M. Wt: 220.32 g/mol
InChI Key: GXMLXDAPXSEBBT-UHFFFAOYSA-N
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Description

1-Fluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid-crystal monomer It is a synthetic organic compound with a unique structure that includes a fluorine atom and a propylcyclohexyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-(trans-4-propylcyclohexyl)benzene typically involves the following steps:

    Hydrogenation: A cyclohexenyl intermediate is hydrogenated in the presence of ethanol and palladium carbon catalyst at 50°C under hydrogen pressure of 0.3-0.5 MPa.

    Refluxing: The resulting product is then refluxed with formic acid and toluene for 4 hours.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Fluoro-4-(trans-4-propylcyclohexyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(trans-4-propylcyclohexyl)benzene involves its interaction with molecular targets and pathways. The compound’s fluorine atom and propylcyclohexyl group contribute to its unique properties, allowing it to interact with specific receptors and enzymes. These interactions can lead to various biological effects, including changes in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
  • 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Uniqueness

1-Fluoro-4-(trans-4-propylcyclohexyl)benzene is unique due to its specific combination of a fluorine atom and a propylcyclohexyl group attached to a benzene ring. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in liquid crystal technology and other advanced materials .

Properties

CAS No.

76802-60-3

Molecular Formula

C15H21F

Molecular Weight

220.32 g/mol

IUPAC Name

1-fluoro-4-(4-propylcyclohexyl)benzene

InChI

InChI=1S/C15H21F/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3

InChI Key

GXMLXDAPXSEBBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)F

Origin of Product

United States

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